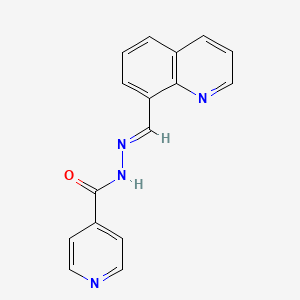

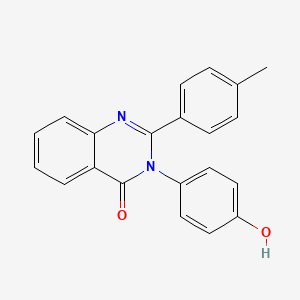

![molecular formula C17H14N2O3S B5531332 benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B5531332.png)

benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate involves multiple steps starting from phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione. This intermediate is then reacted with chloroacetyl derivatives to afford the title oxadiazole derivatives (Iqbal et al., 2019). The synthetic route is noted for its efficiency and ability to produce a range of derivatives with potential enzyme inhibitory activities.

Molecular Structure Analysis

Molecular structure analysis of this compound and its derivatives has been conducted using various spectroscopic techniques, including IR, NMR, and Mass spectrometry, as well as elemental analysis. For example, the structural, electronic, and spectroscopic properties of a similar molecule were studied in detail using ab initio and DFT levels, providing insights into its stability and reactivity (Amiri et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate derivatives typically include interactions with various reagents to produce compounds with diverse biological activities. These reactions are crucial for exploring the compound's potential as enzyme inhibitors, antibacterial agents, and anticancer candidates. The derivatives have been found to exhibit significant activity against various targets, showcasing the versatility of the oxadiazole moiety (Iqbal et al., 2019).

Physical Properties Analysis

The physical properties of benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and drug formulation. These properties are often determined using X-ray crystallography and other physicochemical characterization techniques.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and binding affinity to various biomolecules, play a significant role in the compound's application in pharmacology and material science. For instance, the binding interactions with DNA have been explored, indicating the potential for these compounds to act as DNA intercalators or groove binders, which could have implications in drug design and development (Iqbal et al., 2019).

Mechanism of Action

While the specific mechanism of action for benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate is not mentioned in the search results, oxadiazoles in general have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties .

Future Directions

Oxadiazoles, including benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate, have shown potential for a wide range of applications, particularly in the field of medicinal chemistry . Future research may focus on further exploring the therapeutic potential of these compounds and developing more effective synthesis methods .

properties

IUPAC Name |

benzyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-15(21-11-13-7-3-1-4-8-13)12-23-17-19-18-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRKRDSYDOPUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

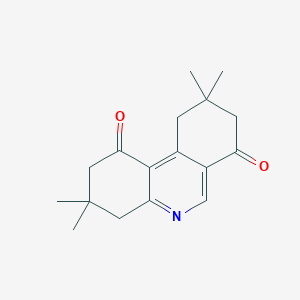

![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B5531252.png)

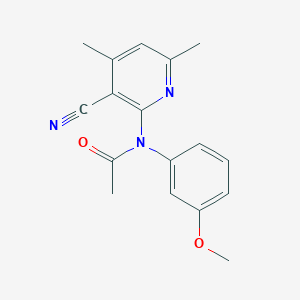

![methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5531253.png)

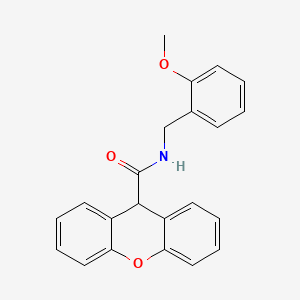

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide](/img/structure/B5531257.png)

![N-{2-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531263.png)

![[(3R*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5531302.png)

![4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5531311.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5531325.png)